ethyl acetyl-L-cysteinate
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Overview
Description
Ethyl acetyl-L-cysteinate is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is known for its potential applications in various fields, including medicine, chemistry, and biology. It is particularly noted for its antioxidant properties and its ability to interact with various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetyl-L-cysteinate can be synthesized through the esterification of L-cysteine with ethyl acetate. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl acetyl-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Various nucleophiles can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Ethyl acetyl-L-cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its interaction with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl acetyl-L-cysteinate involves its interaction with various molecular targets. The thiol group in the compound can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. Additionally, the compound can modulate various signaling pathways involved in cellular stress responses .
Comparison with Similar Compounds
Ethyl acetyl-L-cysteinate can be compared with other cysteine derivatives, such as:
S-allyl-L-cysteine: Known for its neuroprotective effects.
S-ethyl-L-cysteine: Exhibits similar antioxidant properties but with different pharmacokinetics.
S-propyl-L-cysteine: Another derivative with potent antioxidant effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable tool in research and development.
Properties
IUPAC Name |
ethyl 2-acetamido-3-sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMRAGNKRYVTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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